(S)-ethyl 3-amino-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoate
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Overview
Description
(S)-ethyl 3-amino-3-(4’-chloro-[1,1’-biphenyl]-4-yl)propanoate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a biphenyl structure, and a chloro substituent, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 3-amino-3-(4’-chloro-[1,1’-biphenyl]-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobiphenyl and ethyl 3-aminopropanoate.
Coupling Reaction: The 4-chlorobiphenyl is coupled with ethyl 3-aminopropanoate under specific conditions to form the desired product. This reaction often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure (S)-ethyl 3-amino-3-(4’-chloro-[1,1’-biphenyl]-4-yl)propanoate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 3-amino-3-(4’-chloro-[1,1’-biphenyl]-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or imine derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of biphenyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the chloro group may produce biphenyl derivatives.
Scientific Research Applications
(S)-ethyl 3-amino-3-(4’-chloro-[1,1’-biphenyl]-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-ethyl 3-amino-3-(4’-chloro-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
3-amino-3-(4-chlorophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-chlorobiphenyl: Lacks the amino and propanoate groups, but shares the biphenyl and chloro substituents.
Uniqueness
(S)-ethyl 3-amino-3-(4’-chloro-[1,1’-biphenyl]-4-yl)propanoate is unique due to its combination of a chiral center, an amino group, and a biphenyl structure with a chloro substituent. This combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-[4-(4-chlorophenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-2-21-17(20)11-16(19)14-5-3-12(4-6-14)13-7-9-15(18)10-8-13/h3-10,16H,2,11,19H2,1H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKFNVPIWMFVJC-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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